(1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclopentyl)acetic acid
Description
(1-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}cyclopentyl)acetic acid is an Fmoc-protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The Fmoc [(9H-fluoren-9-ylmethoxy)carbonyl] group serves as a temporary protecting group for the amine functionality, enabling selective deprotection under mild basic conditions . The cyclopentyl backbone provides conformational rigidity, which can influence peptide stability and binding interactions. This compound is particularly valuable in synthesizing cyclic peptides or constrained analogs, where steric and electronic properties are critical .
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-20(25)13-22(11-5-6-12-22)23-21(26)27-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,19H,5-6,11-14H2,(H,23,26)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLSFORKBASRNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20663131 | |
| Record name | [1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20663131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
282524-99-6 | |
| Record name | [1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20663131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Materials and Reagents
- Cyclopentylglycine (free amino acid form)
- 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu
- Base: commonly sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3) aqueous solution
- Organic solvent: typically dioxane, tetrahydrofuran (THF), or acetone-water mixtures
- Acid for work-up: dilute hydrochloric acid (HCl) or acetic acid
- Purification solvents: ethyl acetate, hexane, or other solvents for recrystallization or chromatography
Reaction Conditions
- The amino acid is dissolved in an aqueous basic solution to deprotonate the amino group, increasing its nucleophilicity.
- Fmoc-Cl or Fmoc-OSu is dissolved in an organic solvent and added slowly to the stirred aqueous amino acid solution at 0–5 °C to minimize side reactions and racemization.
- The reaction mixture is stirred for several hours (typically 1–4 hours) at low temperature, then allowed to warm to room temperature to complete the reaction.
- The pH is monitored and maintained slightly basic (pH ~8–9) during the reaction.
- After completion, the reaction mixture is acidified to precipitate the Fmoc-protected amino acid.
- The product is isolated by filtration or extraction, followed by purification via recrystallization or chromatographic techniques.
Purification
- The crude product is purified by recrystallization from suitable solvents such as ethyl acetate/hexane mixtures.
- Alternatively, reverse-phase or normal-phase chromatography can be employed to achieve purity above 95%.
- The final compound is dried under vacuum and stored sealed at 2–8 °C to maintain stability.
Research Findings and Optimization
- The use of Fmoc-OSu instead of Fmoc-Cl can reduce side reactions and improve yield due to its milder reactivity.
- Controlling the temperature strictly during addition of the Fmoc reagent prevents racemization of the chiral center in cyclopentylglycine.
- The choice of base and solvent system influences the solubility of reactants and the rate of reaction; carbonate buffers in water/dioxane mixtures are commonly preferred.
- Purity of the final compound is critical for peptide synthesis applications; thus, analytical HPLC and NMR are routinely used to confirm identity and purity.
- The compound has a molecular weight of 365.4 g/mol and a molecular formula of C22H23NO4, with a topological polar surface area of approximately 75.6 Ų and LogP around 4.3, indicating moderate hydrophobicity.
Summary Table of Preparation Parameters
| Parameter | Typical Condition/Value | Notes |
|---|---|---|
| Starting Material | Cyclopentylglycine (free amino acid) | Commercially available or synthesized |
| Protecting Reagent | 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu | Fmoc-OSu preferred for milder reaction |
| Solvent System | Aqueous sodium carbonate or bicarbonate + dioxane/THF | Maintains basic pH and solubility |
| Reaction Temperature | 0–5 °C during addition, then room temperature | Prevents racemization |
| Reaction Time | 1–4 hours | Monitored by TLC or HPLC |
| Work-up | Acidification to precipitate product | Typically dilute HCl or acetic acid |
| Purification Method | Recrystallization or chromatography | Achieves >95% purity |
| Storage | Sealed, dry, 2–8 °C | Maintains stability |
| Molecular Weight | 365.4 g/mol | Confirmed by mass spectrometry |
| Purity | ≥95% | Verified by HPLC and NMR |
Additional Notes
- The stereochemistry of the starting cyclopentylglycine is preserved during the Fmoc protection step, yielding the (S)-configured product.
- The compound is stable under standard storage conditions but sensitive to moisture and strong acids or bases that may cleave the Fmoc group.
- Safety precautions include handling with gloves and eye protection, as the compound can cause skin and eye irritation.
Chemical Reactions Analysis
Types of Reactions
(1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclopentyl)acetic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF is commonly used to remove the Fmoc protecting group.
Peptide Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for coupling reactions.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Peptides: Coupling with other amino acids forms peptides and proteins.
Scientific Research Applications
Synthesis and Role in Peptide Chemistry
Fmoc-cycloleucine is primarily used as a protective group for the amino functionality during peptide synthesis. The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group allows for selective deprotection, facilitating the formation of peptide bonds without unwanted side reactions. This selectivity is crucial for synthesizing complex peptides that can modulate biological activity.
Research indicates that Fmoc-cycloleucine exhibits several biological activities, making it a valuable compound in medicinal chemistry:
- Anti-inflammatory Properties : Studies have shown that peptides synthesized from Fmoc-cycloleucine can reduce cytokine levels, suggesting potential therapeutic applications in inflammatory diseases.
- Anticancer Activity : In vitro studies indicate that certain peptides derived from this compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.
- Enzyme Inhibition : The compound has been observed to inhibit specific metabolic enzymes, which may be relevant in drug design.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anti-inflammatory | Reduced cytokine levels | |
| Anticancer | Induced apoptosis in cancer cell lines | |
| Enzyme inhibition | Inhibition of metabolic enzymes |
Case Studies and Research Findings
Several case studies have demonstrated the utility of Fmoc-cycloleucine in various applications:
-
Synthesis of Bioactive Peptides :
- Research has shown that peptides synthesized using Fmoc-cycloleucine exhibit significant biological activity, including anti-inflammatory effects and modulation of cellular processes.
-
In Vitro Studies :
- In vitro experiments have indicated higher yields of desired peptide products when using Fmoc-cycloleucine compared to traditional methods, attributed to the stability of the Fmoc group under standard reaction conditions.
-
Animal Models :
- Dosage studies in animal models suggest that lower dosages effectively promote peptide synthesis without significant adverse effects, while higher doses may lead to toxicity. This emphasizes the need for dosage optimization in therapeutic applications.
Mechanism of Action
The primary mechanism of action of (1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclopentyl)acetic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed, revealing the free amino group, which can then participate in further reactions or interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Detailed Analysis of Key Differences
a. Cyclic Backbone Variations
- Cyclopentyl vs. Cyclohexyl (): The cyclohexyl analog (C24H27NO4) exhibits a larger ring size, reducing ring strain compared to the cyclopentyl version. This may enhance thermodynamic stability but reduce conformational constraints in peptide design.
- Methylene vs.
b. Aromatic vs. Aliphatic Backbones
- Chlorophenyl Derivative () : The 3-chloro substituent introduces electron-withdrawing effects, increasing resistance to oxidative degradation. Its lipophilicity (ClogP ~3.2) makes it suitable for membrane-permeable peptides.
- 4-Aminophenyl Analog (): The polar amino group (pKa ~9.8) enhances water solubility, favoring applications in aqueous environments.
c. Functional Group Modifications
- Polyether Chain (): The {2-[2-(Fmoc-amino)ethoxy]ethoxy} moiety improves solubility in polar solvents (e.g., DMF or DMSO) but may reduce cellular uptake due to increased hydrophilicity.
- Piperazine Heterocycle () : The basic nitrogen (pKa ~6.8) allows for pH-responsive behavior, useful in drug delivery systems.
d. Heterocyclic Derivatives
- Tetrazole-Containing Analog () : The tetrazole group (a carboxylic acid bioisostere) enhances metabolic stability and mimics carboxylate interactions in biological targets.
Biological Activity
(1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclopentyl)acetic acid, commonly referred to as Fmoc-cyclopentyl acetic acid, is a compound notable for its applications in peptide synthesis and potential biological activities. The fluorenylmethoxycarbonyl (Fmoc) group is widely used in the protection of amino acids during peptide synthesis, allowing for selective reactions without unwanted side products. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structure and Properties
The structural formula of Fmoc-cyclopentyl acetic acid can be represented as follows:
Key Features:
- Fmoc Group : Provides stability and protection during synthesis.
- Cyclopentyl Moiety : Contributes to the compound's hydrophobic character, influencing its interaction with biological targets.
The biological activity of Fmoc-cyclopentyl acetic acid is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:
- Enzyme Modulation : The compound may act as a modulator of enzyme activity by altering substrate binding or catalytic efficiency.
- Receptor Interaction : It can interact with specific receptors, potentially influencing signal transduction pathways.
Biological Activity Overview
Research indicates that Fmoc-cyclopentyl acetic acid exhibits several biological activities that are relevant for therapeutic applications:
- Antitumor Activity : Preliminary studies suggest that compounds with the Fmoc group may have cytotoxic effects on cancer cells.
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress.
Case Studies
-
Antitumor Efficacy :
- A study investigated the cytotoxic effects of Fmoc-cyclopentyl acetic acid derivatives on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential use in cancer therapy.
-
Neuroprotection :
- Another study evaluated the neuroprotective properties of related compounds in models of neurodegeneration. The findings indicated that these compounds could reduce apoptosis in neuronal cells under stress conditions.
Data Table: Biological Activity Summary
Q & A
Q. What are the established synthetic routes for (1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclopentyl)acetic acid?
The compound is synthesized via Fmoc (fluorenylmethoxycarbonyl) protection strategies, commonly used in peptide chemistry. A typical route involves:
- Step 1 : Protection of the cyclopentylamine group with Fmoc-Cl (9-fluorenylmethyl chloroformate) in a basic medium (e.g., NaHCO₃) to form the Fmoc-cyclopentylamine intermediate .
- Step 2 : Coupling the protected amine with a carboxylic acid derivative (e.g., bromoacetic acid) using coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DCC (dicyclohexylcarbodiimide) .
- Step 3 : Deprotection under mild basic conditions (e.g., piperidine in DMF) to yield the final product .
Key Considerations : Monitor reaction progress via TLC or HPLC (95% purity threshold, as per typical protocols) .
Q. How is the purity of this compound validated?
Purity is assessed using:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm). A purity ≥95% is standard for research-grade material .
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight (e.g., expected [M+H]+ = 365.43 for C21H21NO5) .
- NMR : ¹H/¹³C NMR to verify structural integrity (e.g., characteristic Fmoc aromatic protons at δ 7.2–7.8 ppm) .
Q. What spectroscopic methods are used to confirm the compound’s structure?
- ¹H NMR : Identifies Fmoc aromatic protons (δ 7.2–7.8 ppm) and cyclopentyl CH₂ groups (δ 1.5–2.5 ppm) .
- ¹³C NMR : Confirms carbonyl carbons (Fmoc C=O at ~155 ppm; acetic acid C=O at ~170 ppm) .
- FT-IR : Detects N-H stretches (~3350 cm⁻¹) and carbonyl vibrations (~1650–1750 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported purity data?
Discrepancies (e.g., 95% vs. 97% purity claims) arise from analytical method variability. Mitigation strategies include:
- Cross-Validation : Use orthogonal methods (HPLC + NMR integration) to quantify impurities .
- Standardized Protocols : Adopt USP/Ph.Eur. guidelines for column calibration and mobile phase preparation .
- Batch Analysis : Compare multiple synthesis batches to identify systemic errors (e.g., incomplete Fmoc deprotection) .
Q. What strategies optimize low yields during coupling reactions?
Low yields (<60%) in Fmoc-based syntheses often stem from steric hindrance or poor solubility. Solutions include:
Q. How is this compound applied in drug design and medicinal chemistry?
The cyclopentyl-Fmoc scaffold is used to:
- Enhance Peptide Stability : The Fmoc group protects amines during solid-phase synthesis, while the cyclopentyl moiety improves metabolic resistance .
- Design Bioactive Analogs : Substituents like fluorine or thioether groups (e.g., 4-(phenylthio)butanoic acid derivatives) can modulate target binding (e.g., enzyme inhibition) .
Example : Fluorinated analogs (e.g., 3,5-difluorophenyl derivatives) show enhanced pharmacokinetic profiles in preclinical studies .
Q. What safety precautions are critical given limited toxicity data?
While acute toxicity is categorized as Category 4 (oral/dermal/inhalation), limited chronic data necessitate:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
